4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

Physicochemical profiling Drug-likeness Lead optimization

(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) is a chiral, non-racemic spirocyclic building block characterized by a strained bicyclo[3.1.0]hexane core spiro-fused at C2 to a cyclopropane ring, bearing a C4 ketone and a single C6 carboxylic acid. With molecular formula C₉H₁₀O₃ and molecular weight 166.17 g/mol, it belongs to the class of spiro[bicyclo[3.1.0]hexane-cyclopropane] carboxylates that have gained prominence as conformationally constrained intermediates for metabotropic glutamate receptor (mGluR) ligand synthesis.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Cat. No. B14777000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1CC12CC(=O)C3C2C3C(=O)O
InChIInChI=1S/C9H10O3/c10-4-3-9(1-2-9)7-5(4)6(7)8(11)12/h5-7H,1-3H2,(H,11,12)
InChIKeyZOGVFGATYIFVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid – Key Procurement Identifiers and Core Scaffold


(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid (CAS 1932495-03-8) is a chiral, non-racemic spirocyclic building block characterized by a strained bicyclo[3.1.0]hexane core spiro-fused at C2 to a cyclopropane ring, bearing a C4 ketone and a single C6 carboxylic acid . With molecular formula C₉H₁₀O₃ and molecular weight 166.17 g/mol, it belongs to the class of spiro[bicyclo[3.1.0]hexane-cyclopropane] carboxylates that have gained prominence as conformationally constrained intermediates for metabotropic glutamate receptor (mGluR) ligand synthesis [1]. The compound is supplied as a single, defined stereoisomer (1R,5S,6S) at ≥98% purity .

Why 4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid Cannot Be Replaced by Generic Spirocyclic or Bicyclo[3.1.0]hexane Analogs


Spirocyclic and bicyclo[3.1.0]hexane building blocks are not interchangeable due to profound differences in physicochemical properties, conformational constraints, and downstream synthetic compatibility. The target compound uniquely combines a C4 ketone with a single C6 carboxylic acid on the spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane] scaffold, features absent in the corresponding 4-amino-4,6-dicarboxylic acid analog LY2934747 (CAS 1448707-43-4) or the non-spiro parent bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6) . These structural divergences translate into quantifiably different cLogP, TPSA, and hydrogen-bonding capacity, which directly impact reactivity, purification behavior, and the properties of downstream conjugates . Substituting any in-class analog alters the stereoelectronic landscape of the synthetic sequence and risks failure in enantioselective transformations that rely on the precise (1R,5S,6S) configuration.

4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid – Quantitative Differentiation Evidence Against Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Relative to LY2934747 Confers Differential Physicochemical Properties

The target compound exhibits a computed TPSA of 54.37 Ų, which is 46.25 Ų lower than the TPSA of its closest spirocyclic comparator, LY2934747 (100.62 Ų). This 46% reduction in polar surface area is accompanied by a LogP shift from -0.1008 (LY2934747) to +0.6862 (target), a ΔLogP of +0.787 units . The difference arises from the replacement of the 4-amino group and the second carboxylic acid in LY2934747 with a 4-oxo group, reducing H-bond donor count from 3 to 1 and H-bond acceptor count from 3 to 2 .

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight and Formula Differentiation from the Non-Spiro Parent Scaffold Bicyclo[3.1.0]hexane-6-carboxylic Acid

Relative to the non-spiro bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6, C₇H₁₀O₂, MW 126.15 g/mol), the target compound incorporates an additional spiro-fused cyclopropane ring and a C4 ketone, increasing molecular weight by 40.02 g/mol (+31.7%) and adding one oxygen atom (C₉H₁₀O₃ vs C₇H₁₀O₂) . This structural expansion eliminates the endo/exo stereochemical ambiguity of the parent scaffold and introduces a second chiral ring system, yielding a single defined stereoisomer rather than a mixture .

Building block selection Scaffold diversity Medicinal chemistry

Differentiation from Oxa-Spiro Analog: Cyclopropane vs Cyclobutane Spiro Junction and Carbocyclic vs Oxa-Bridge Core

The target compound features an all-carbon spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane] scaffold (C₉H₁₀O₃, MW 166.17), distinguished from the oxa-bridged spiro analog rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid (CAS 2137986-97-9, C₉H₁₂O₃, MW 168.19 g/mol) by the absence of an endocyclic oxygen, a cyclopropane (C3) rather than cyclobutane (C4) spiro-fused ring, and carboxylic acid placement at C6 rather than C1 . The target compound has two fewer hydrogen atoms (C₉H₁₀O₃ vs C₉H₁₂O₃) and a molecular weight difference of -2.02 g/mol, reflecting higher unsaturation due to the C4 ketone .

Spirocyclic building blocks Core scaffold selection Ring-strain modulation

Stereochemically Defined Single Isomer vs Racemic or Diastereomeric Mixtures – Implications for Downstream Enantioselective Synthesis

The target compound is supplied as the enantiomerically pure (1R,5S,6S) stereoisomer with a vendor-certified purity of 98% (Leyan Cat. 1716702; ChemScene Cat. CS-0646043) . In contrast, the non-spiro comparator bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6) is sold as an endo/exo mixture , and rac-(1R,5R)-3-oxaspiro[...]cyclobutane-1-carboxylic acid (CAS 2137986-97-9) is explicitly labeled as racemic . The target compound's single-isomer specification eliminates the need for chiral resolution steps prior to use in enantioselective transformations.

Chiral building blocks Enantioselective synthesis Quality control

Differentiated Storage and Handling Requirements: Cold-Chain Specification vs Ambient-Stable Comparators

The target compound requires sealed, dry storage at 2–8°C per the ChemScene safety datasheet , a specification that distinguishes it from the non-spiro comparator bicyclo[3.1.0]hexane-6-carboxylic acid, which has a reported melting point of 60°C and is typically stored at ambient temperature . This cold-chain requirement is consistent with the presence of the reactive C4 ketone and the strained spiro-cyclopropane motif, which may undergo thermal rearrangement or oxidation at elevated temperatures.

Compound management Stability Procurement logistics

4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid – Evidence-Backed Application Scenarios for Procurement Decision-Making


Chiral Intermediate for Spirocyclic mGluR Ligand Synthesis Requiring C4 Ketone Functionalization

The target compound serves as a stoichiometrically defined, single-enantiomer intermediate for the synthesis of C4-functionalized spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane] derivatives in metabotropic glutamate receptor (mGluR) programs. Unlike LY2934747—which already bears the final C4-amino,C4,C6-diacid pharmacophore [1]—the target compound presents a C4 ketone handle that enables divergent late-stage functionalization (reductive amination, oxime ligation, or organometallic addition) prior to carboxylate manipulation. The 46% lower TPSA and +0.787 higher LogP versus LY2934747 also make it a preferred intermediate for generating analogs with enhanced CNS penetration potential. The defined (1R,5S,6S) stereochemistry ensures that chiral integrity is maintained through subsequent transformations without the need for resolution steps .

Conformationally Constrained Carboxylic Acid Building Block for Fragment-Based Drug Discovery Libraries

With its rigid spiro-fused tricyclic core, single carboxylic acid vector, and C4 ketone hydrogen-bond acceptor, the target compound is suited for inclusion in fragment libraries or as a diversity element in DNA-encoded library (DEL) synthesis. Its computed LogP of 0.6862 places it in a favorable lipophilicity range for fragment screening (typically LogP 0–3), while the TPSA of 54.37 Ų provides balanced polarity [1]. The rotatable bond count of 1 ensures a highly constrained scaffold with low entropic penalty upon target binding. In procurement terms, the 98% purity specification and cold-chain storage protocol demand that medicinal chemistry groups verify analytical QC (NMR, LCMS) upon receipt and establish a single-use aliquot workflow to avoid freeze-thaw degradation .

Key Intermediate in the Synthesis of LY2934747-Class mGlu2/3 Agonists via C4 Amination Route

The target compound is structurally poised as a direct precursor to the C4-aminospiro series exemplified by LY2934747 (CAS 1448707-43-4) [1]. The C4 ketone can undergo stereoselective reductive amination or Strecker-type chemistry to install the C4 amino group, while the C6 carboxylic acid provides the anchor point for further elaboration to the C6 carboxylate found in the final agonist. This contrasts with procuring the pre-formed LY2934747 directly, which limits SAR exploration at C4, C6, and the cyclopropane ring. The 40.02 g/mol lower molecular weight of the target vs LY2934747 (166.17 vs 211.21) also translates to a higher atom economy in the key bond-forming step, an important consideration for scale-up costing .

Spirocyclic Scaffold for Physicochemical Property Modulation in Lead Optimization Campaigns

In lead optimization programs where modulation of LogP, TPSA, and rotatable bond count is critical, the target compound provides a quantifiably differentiated scaffold relative to common alternatives. Specifically, compared to bicyclo[3.1.0]hexane-6-carboxylic acid, the spiro-cyclopropane increases three-dimensionality (Fsp³) while the C4 ketone provides a synthetic handle absent in the parent scaffold [1]. Compared to the oxa-spiro-cyclobutane analog (CAS 2137986-97-9), the all-carbon core eliminates potential metabolic liabilities associated with the endocyclic oxygen and the cyclobutane ring . Procurement teams should evaluate the trade-off between the target compound's cold-chain requirement and the enhanced synthetic versatility offered by its ketone functionality when selecting among spirocyclic building block suppliers .

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